molecular formula C9H12ClN5O2 B115206 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine CAS No. 154418-73-2

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine

Cat. No.: B115206
CAS No.: 154418-73-2
M. Wt: 257.68 g/mol
InChI Key: QVRVBORXKOSPAY-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group, a nitro group, and a 4-methylpiperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with 4,6-dichloropyrimidine.

    Substitution Reaction: The 4,6-dichloropyrimidine undergoes a substitution reaction with 4-methylpiperazine in the presence of a base such as triethylamine in ethanol. The reaction is carried out at room temperature for several hours.

    Nitration: The resulting 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the substitution and nitration steps, which allows for better control of reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Amination: Conversion of the nitro group to an amino group.

    Thioether Formation: Replacement of the chloro group with a thiol group.

Scientific Research Applications

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in binding to these targets, while the piperazine moiety enhances the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Chloro-5-nitropyrimidine: Lacks the piperazine moiety, which affects its solubility and bioavailability.

    6-(4-Methylpiperazin-1-yl)-5-nitropyrimidine: Lacks the chloro group, altering its reactivity and binding properties.

Uniqueness

4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro, nitro, and piperazine groups allows for versatile modifications and applications in various fields of research and industry.

Properties

IUPAC Name

4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O2/c1-13-2-4-14(5-3-13)9-7(15(16)17)8(10)11-6-12-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRVBORXKOSPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634470
Record name 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154418-73-2
Record name 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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